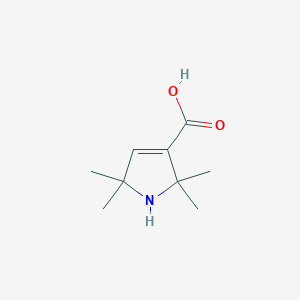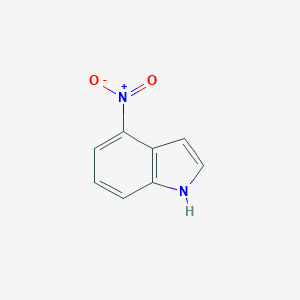
2-(苄氧基)-1-甲氧基-4-(2-硝基乙烯基)苯
描述
Synthesis Analysis
The synthesis of compounds similar to 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene often involves complex reactions. For example, palladium(0)-catalyzed synthesis techniques have been used to create 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, which share some structural similarities, demonstrating the potential methods for synthesizing similar compounds (Massacret et al., 1999).
Molecular Structure Analysis
Structural analysis of related compounds has shown significant insights into their molecular conformations. For instance, studies on 1-methoxy- and 1-nitro-4-[(phenylselanyl)methyl]benzene reveal the effects of σ(C-Se)-π hyperconjugation on their structures, which could provide a basis for understanding the molecular structure of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene and its electronic properties (White & Blanc, 2014).
Chemical Reactions and Properties
The chemical behavior of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene can be inferred from studies on related compounds. For example, the photoexcited nitrobenzene method for benzylic hydroxylation showcases a novel approach to modify compounds with nitrobenzene groups, which could be applicable to the target compound (Libman & Berman, 1977).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene would depend on its molecular structure. While specific data for this compound may not be available, the crystal structure analysis of related compounds provides insights into how molecular configurations can influence physical properties (Diana et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound can be explored through reactions involving similar structures. For instance, the synthesis of poly(2-methoxy-5-(2-(4-nitrophenyl)ethenyl)-1,4-phenylenevinylene) offers insights into the polymerization potential and the impact of substituents on electronic properties (Jin, Lee, & Nam, 1995).
科学研究应用
β-取代硝基化合物中的碱消除: 2-(2-硝基乙烯基)苯甲酸是一种相关化合物,通过产生不稳定的离子并在酸化时还原,在β-取代硝基化合物中的碱消除中起作用 (Baer & Kienzle, 1965).
电子器件: 结构相似的分子表现出负微分电阻和较大的开-关比,这对高速开关和高功率电子应用至关重要 (Chen, Reed, Rawlett, & Tour, 1999).
Tb(3+)配合物中的光致发光: 4-苄氧基苯甲酸中特定取代基的存在可以增强或降低铽配合物中的光致发光 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
功能化4H-1,2-苯并恶嗪衍生物的合成: 该化合物可用作合成含氧功能化芳香族化合物的中间体 (Nakamura, Uchiyama, & Ohwada, 2003).
发光性能的增强: 相关聚合物中亚甲基键的热处理可以增强发光性能并减少成膜过程中的链聚集 (Lin, Fan, & Chow, 2006).
汞-汞自旋-自旋偶合: 该化合物有助于观察有机汞化合物中的汞-汞自旋-自旋偶合 (Deacon, Stretton, & O'connor, 1984).
有机合成中的催化: 锡化合物催化3-苯基缩水甘油酸酯的顺式开环,产生药物合成中的关键中间体 (Hashiyama, Inoue, Konda, & Takeda, 1984).
取代的2-乙烯基-2,3-二氢-苯并[1,4]二恶杂环的合成: 该化合物使用钯(0)催化的反应合成,在有机化学中具有重要应用 (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).
晶体结构研究: 它的相关化合物已被研究其晶体结构,展示了具有显着相互作用的非平面分子网络 (Chantrapromma et al., 2014).
聚[2-甲氧基-5-(2-乙基己氧基)-1,4-苯乙烯基]/二氧化硅复合材料的合成: 这些复合材料由于其有希望的紫外-可见光和发射光谱,在太阳能电池中具有潜在应用 (Kubo et al., 2005).
作用机制
安全和危害
The safety data sheet for this compound indicates that it is harmful if swallowed, toxic if inhaled, and may cause skin irritation and serious eye damage . It may also cause respiratory irritation and genetic defects, and it is potentially carcinogenic . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .
属性
IUPAC Name |
1-methoxy-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPRLNICRRIV-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | |
CAS RN |
63909-29-5 | |
| Record name | trans-3-Benzyloxy-4-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)




![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)


![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)


